ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with a molecular formula of C29H29N3O6S . This compound is characterized by its unique structure, which includes a thiazinan ring, methoxybenzyl, and methoxyphenyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves multiple steps. One common method starts with the preparation of the thiazinan ring, followed by the introduction of the methoxybenzyl and methoxyphenyl groups. The final step involves the esterification of the benzoate group. The reaction conditions typically include the use of organic solvents such as ethanol and pyridine, and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imino group to an amine.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce an amine derivative .
Scientific Research Applications
Ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate: This compound has a fluorophenyl group instead of a methoxyphenyl group, which may alter its biological activity.
Ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate: This compound has a thiazolidin ring instead of a thiazinan ring, which may affect its chemical reactivity and stability.
Properties
Molecular Formula |
C29H29N3O6S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-methoxyphenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O6S/c1-4-38-28(35)20-7-9-21(10-8-20)30-27(34)25-17-26(33)32(18-19-5-13-23(36-2)14-6-19)29(39-25)31-22-11-15-24(37-3)16-12-22/h5-16,25H,4,17-18H2,1-3H3,(H,30,34) |
InChI Key |
UFBICEYDXVVFSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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